molecular formula C13H13N3O2S B12751067 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone CAS No. 119033-90-8

2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone

Cat. No.: B12751067
CAS No.: 119033-90-8
M. Wt: 275.33 g/mol
InChI Key: CCVWKUUGLUPLMM-NTEUORMPSA-N
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Description

2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the condensation of 2-furaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with cellular targets. For example, it can inhibit enzymes by binding to their active sites or interfere with DNA replication by forming complexes with DNA . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the furan ring and the presence of the m-methoxyphenyl group. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other thiosemicarbazones .

Properties

CAS No.

119033-90-8

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C13H13N3O2S/c1-17-11-5-2-4-10(8-11)15-13(19)16-14-9-12-6-3-7-18-12/h2-9H,1H3,(H2,15,16,19)/b14-9+

InChI Key

CCVWKUUGLUPLMM-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CO2

Origin of Product

United States

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